2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a pyrazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized using a multicomponent approach, dipolar cycloadditions, or cyclocondensation of hydrazine with a carbonyl system . The piperazine ring is then introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazolone derivatives, while reduction of the sulfonyl group can yield sulfinyl or sulfanyl derivatives .
Scientific Research Applications
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . It has shown promise in the development of drugs for the treatment of cancer, inflammation, and infectious diseases . In addition, this compound is used in chemical biology research to study the mechanisms of enzyme inhibition and protein-protein interactions . Its unique chemical structure also makes it a valuable tool in the development of new synthetic methodologies and reaction mechanisms .
Mechanism of Action
The mechanism of action of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . The pyrazole ring is known to form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The sulfonyl group can also interact with nucleophilic residues, further enhancing the compound’s inhibitory effects . Additionally, the methoxyphenyl group contributes to the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds, such as 1-Methylpyrazole-4-boronic acid pinacol ester and 4-Acetylpyrazole . These compounds share the pyrazole ring structure but differ in their substituents and functional groups. The presence of the sulfonyl piperazine and methoxyphenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives .
Properties
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-4-23-13-18(15(2)21-23)29(26,27)24-11-9-22(10-12-24)14-19(25)20-16-7-5-6-8-17(16)28-3/h5-8,13H,4,9-12,14H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADOEXAWQSQSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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